molecular formula C17H19NO4S B2520492 (7-Methoxybenzofuran-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 1351615-70-7

(7-Methoxybenzofuran-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone

Cat. No.: B2520492
CAS No.: 1351615-70-7
M. Wt: 333.4
InChI Key: KSJZNADBOJWKEG-UHFFFAOYSA-N
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Description

(7-Methoxybenzofuran-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone is a spirocyclic compound featuring a benzofuran moiety substituted with a methoxy group at the 7-position and a 1-oxa-4-thia-8-azaspiro[4.5]decane system.

Properties

IUPAC Name

(7-methoxy-1-benzofuran-2-yl)-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-20-13-4-2-3-12-11-14(22-15(12)13)16(19)18-7-5-17(6-8-18)21-9-10-23-17/h2-4,11H,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSJZNADBOJWKEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC4(CC3)OCCS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Methoxybenzofuran-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran core, followed by the construction of the spirocyclic system. Key steps may include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenolic compounds and aldehydes or ketones.

    Spirocyclization: The spirocyclic structure can be introduced via reactions such as nucleophilic substitution or cycloaddition.

    Functional Group Modifications: Introduction of methoxy and other functional groups through standard organic reactions like methylation or halogenation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(7-Methoxybenzofuran-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are typically involved.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(7-Methoxybenzofuran-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of (7-Methoxybenzofuran-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Electronic Properties

The table below highlights key structural differences and their implications:

Compound Name Core Structure Substituents/Modifications Key Properties
Target Compound 7-Methoxybenzofuran-spiro system Methoxy (C-7), oxa-thia-aza spiro Enhanced lipophilicity; rigid spiro system may improve target selectivity
(3-Fluoro-4-methoxyphenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone Phenyl-spiro system 3-Fluoro, 4-methoxy Electron-withdrawing fluorine increases stability; methoxy aids solubility
2-(3,4-Dimethoxyphenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone Phenyl-spiro system 3,4-Dimethoxy Higher polarity due to dual methoxy groups; potential for H-bonding
2-((4-Fluorophenyl)thio)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone Thioether-spiro system 4-Fluorophenyl thioether Thioether enhances electron delocalization; fluorine improves metabolic stability
8-(3-Methoxy-5-(trifluoromethyl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane Phenyl-spiro system 3-Methoxy, 5-CF3 Trifluoromethyl group increases electronegativity and bioavailability

Biological Activity

The compound (7-Methoxybenzofuran-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone is a synthetic organic molecule that has garnered interest in pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Composition

The molecular structure of the compound can be broken down into two significant components:

  • 7-Methoxybenzofuran - A benzofuran derivative known for its various biological activities.
  • 1-Oxa-4-thia-8-azaspiro[4.5]decan - A spirocyclic structure that contributes to the compound's unique pharmacological profile.

Molecular Formula

The molecular formula is C17H19N1O3S1C_{17}H_{19}N_{1}O_{3}S_{1}, indicating a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Pharmacological Effects

Research indicates that compounds similar to This compound exhibit a range of pharmacological effects:

  • Inhibition of Phosphodiesterase (PDE) Enzymes :
    • Studies have shown that derivatives of 7-methoxybenzofuran can act as potent inhibitors of phosphodiesterase type 4 (PDE4), which plays a crucial role in inflammatory processes and may be targeted for treating conditions like asthma and COPD .
  • Antioxidant Activity :
    • Compounds with benzofuran moieties are often evaluated for their antioxidant properties, which can help in protecting cells from oxidative stress .
  • Antimicrobial Properties :
    • Some benzofuran derivatives have demonstrated antimicrobial activity against various pathogens, suggesting potential applications in infectious disease management.

The exact mechanisms through which This compound exerts its biological effects are still under investigation, but possible pathways include:

  • Modulation of cyclic nucleotide levels through PDE inhibition.
  • Interaction with cellular signaling pathways that regulate inflammation and apoptosis.

Case Study 1: PDE Inhibition

A study published in 2000 explored the synthesis and pharmacological profile of 7-methoxybenzofuran derivatives, demonstrating significant inhibition of PDE4 enzymes . The findings suggest that these compounds could serve as effective therapeutic agents for inflammatory diseases.

Case Study 2: Antioxidant Evaluation

Research investigating the antioxidant capacity of benzofuran derivatives indicated that these compounds could scavenge free radicals effectively, thereby reducing oxidative damage in cellular models . This property is particularly relevant for developing neuroprotective agents.

Table: Summary of Biological Activities

Activity TypeCompoundEffectivenessReference
PDE Inhibition7-Methoxybenzofuran DerivativesPotent Inhibitor
AntioxidantBenzofuran DerivativesHigh Efficacy
AntimicrobialVarious BenzofuransVariable

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